molecular formula C9H9NO4 B1349208 5-(Ethoxycarbonyl)nicotinic acid CAS No. 84254-37-5

5-(Ethoxycarbonyl)nicotinic acid

Cat. No.: B1349208
CAS No.: 84254-37-5
M. Wt: 195.17 g/mol
InChI Key: GHKOMFAUZDGVHG-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of nicotinic acid, where the carboxyl group at the 5-position is esterified with ethanol

Biochemical Analysis

Biochemical Properties

5-(Ethoxycarbonyl)nicotinic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. The compound can act as a precursor or intermediate in the synthesis of NAD, a crucial cofactor in redox reactions . Additionally, this compound may interact with enzymes involved in the metabolism of pyridine nucleotides, affecting their catalytic efficiency and overall metabolic flux .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving NAD-dependent enzymes. By modulating the levels of NAD, this compound can impact gene expression and cellular metabolism . The compound may also affect cell proliferation and differentiation, as well as apoptosis, by altering the activity of key regulatory proteins and transcription factors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes involved in NAD biosynthesis, either inhibiting or activating their activity . This binding can lead to changes in gene expression, as the availability of NAD influences the activity of NAD-dependent transcription factors . Additionally, this compound may act as an allosteric modulator of certain enzymes, altering their conformation and catalytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance NAD biosynthesis and improve cellular metabolism . At high doses, it can exhibit toxic effects, potentially leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal benefits without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to NAD biosynthesis. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD production . The compound’s presence can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The NiaP family of transporters has been identified as mediators of nicotinate transport in various organisms . These transporters facilitate the uptake and distribution of this compound, ensuring its availability for biochemical reactions . The compound’s localization and accumulation within cells can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid. One common method is the reaction of nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Nicotinic acid+EthanolH2SO45-(Ethoxycarbonyl)nicotinic acid+Water\text{Nicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Nicotinic acid+EthanolH2​SO4​​5-(Ethoxycarbonyl)nicotinic acid+Water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ethoxycarbonyl group can yield the corresponding alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Ethoxycarbonyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.

    Medicine: Research into its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-lowering properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.

    Ethyl Nicotinate: Another ester derivative of nicotinic acid, used in similar applications.

    Methyl Nicotinate: A methyl ester of nicotinic acid, also used in organic synthesis and research.

Uniqueness: 5-(Ethoxycarbonyl)nicotinic acid is unique due to its specific esterification at the 5-position, which can influence its reactivity and interactions compared to other nicotinic acid derivatives. This structural variation can lead to different biological activities and applications.

Properties

IUPAC Name

5-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKOMFAUZDGVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361040
Record name 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84254-37-5
Record name 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84254-37-5
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Synthesis routes and methods I

Procedure details

To a solution of 10 g (0.045 mol) of diethyl 3,5-pyridinedicarboxylate in 75 ml of ethyl alcohol, 25 ml of 2N alcoholic KOH were added while stirring. Stirring was continued for 1/2 hour at room temperature. To the mixture, 12.5 ml of 4N HCl were added while stirring. The solid which separated was filtered and washed with alcohol. The combined filtrate and washings were distilled on rotovap and the residue was washed with water, filtered and crystallized from ethanol. Yield 7.5 g (86%), m.p. 180°-182° C., NMR (CDCl3 /DMSO-d6) δ 10.56 (bs, 1H, COOH), 9.26 (d, 2H, J=2 Hz, C2 and C6 pyridine protons), 8.75 (t, 1H, J-2 Hz, C4 pyridine protons), 4.4 (q, 2H, J=7 Hz, O--CH2), 1.42 (t, 3H, J=7 Hz, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
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75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 10 g (0.045 mol) of compound 6 in 75 ml of ethyl alcohol, 25 ml of 2N alcoholic KOH was added while stirring. Stirring was continued for 1/2 hr at room temperature. To the mixture 12.5 ml of 4N HCl was added while stirring. The solid separated was filtered and washed with alcohol. The combined filtrate and washings were distilled on rotovap and the residue was washed with water, filtered and crystallized from ethanol. Yield 7.5 g (86%), m.p. 180°-182°, NMR (CDCl3 /DMSO-d6) δ10.56 (bs, 1H, COOH), 9.26 (d, 2H, J=2 Hz, C2 and C6 pyridine protons), 8.75 (t, 1H, J=2 Hz, C4 pyridine protons), 4.4 (q, 2H, J=7 Hz, O--CH2), 1.42 (t, 3H, J=7 Hz, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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